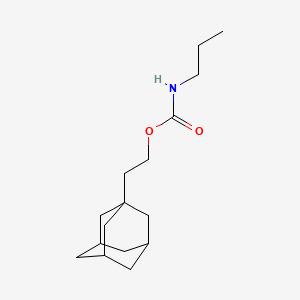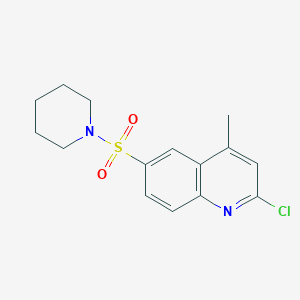
1-(cyclohexyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(cyclohexyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride, also known as CPP or CPP-115, is a compound that has been studied extensively in the field of neuroscience. It is a potent and selective inhibitor of the enzyme GABA aminotransferase (GABA-AT), which is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. Inhibition of GABA-AT leads to an increase in GABA levels in the brain, which has been shown to have a number of beneficial effects on neurological function.
Mecanismo De Acción
1-(cyclohexyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride-115 works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 1-(cyclohexyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride-115 leads to an increase in GABA levels in the brain, which has been shown to have a number of beneficial effects on neurological function. GABA is the primary inhibitory neurotransmitter in the brain, and its increased availability has been shown to reduce seizure activity, anxiety, and addiction.
Biochemical and Physiological Effects:
1-(cyclohexyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride-115 has a number of biochemical and physiological effects in the brain. By increasing GABA levels, it leads to increased inhibitory activity in the brain, which has been shown to reduce seizure activity and anxiety. It has also been shown to reduce addiction-related behaviors in animal models. Additionally, 1-(cyclohexyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride-115 has been shown to have a neuroprotective effect in animal models of traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(cyclohexyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride-115 in lab experiments is its high selectivity for GABA-AT, which allows for targeted inhibition of this enzyme without affecting other enzymes or neurotransmitters in the brain. Additionally, 1-(cyclohexyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride-115 has been shown to be well-tolerated in animal models and human subjects, which makes it a promising candidate for further clinical development. One limitation of 1-(cyclohexyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride-115 is its relatively short half-life, which may limit its efficacy as a therapeutic agent.
Direcciones Futuras
There are a number of potential future directions for research on 1-(cyclohexyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride-115. One area of interest is its potential as a therapy for anxiety disorders, which has been suggested by animal studies. Additionally, further studies are needed to determine the optimal dosing and administration of 1-(cyclohexyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride-115 in humans, as well as its potential as an adjunctive therapy for refractory epilepsy. Finally, there is interest in developing more potent and selective inhibitors of GABA-AT based on the structure of 1-(cyclohexyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride-115, which could have even greater therapeutic potential.
Métodos De Síntesis
The synthesis of 1-(cyclohexyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride-115 involves several steps, starting with the reaction of cyclohexanol with epichlorohydrin to form 1-(cyclohexyloxy)-2,3-epoxypropane. This intermediate is then reacted with 3,5-dimethylpiperidine to form the final product, which is subsequently hydrolyzed to yield 1-(cyclohexyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride-115 hydrochloride.
Aplicaciones Científicas De Investigación
1-(cyclohexyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride-115 has been the subject of numerous studies in both animal models and human subjects. It has been shown to have potential therapeutic applications in a number of neurological disorders, including epilepsy, anxiety, and addiction. In animal models, 1-(cyclohexyloxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride-115 has been shown to increase GABA levels in the brain and reduce seizures in a dose-dependent manner. In human studies, it has been shown to be well-tolerated and to have potential as an adjunctive therapy for refractory epilepsy.
Propiedades
IUPAC Name |
1-cyclohexyloxy-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO2.ClH/c1-13-8-14(2)10-17(9-13)11-15(18)12-19-16-6-4-3-5-7-16;/h13-16,18H,3-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQNVLPNLPLPDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(COC2CCCCC2)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyloxy-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B6084827.png)
![2-{(4-fluorophenyl)[(3-methylphenyl)amino]methyl}cyclopentanone](/img/structure/B6084834.png)
![ethyl 3-(2-fluorobenzyl)-1-[3-(1H-indol-3-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6084838.png)

![(2,5-difluorophenyl){1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6084854.png)
![3-{3-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone](/img/structure/B6084868.png)
![2-(ethylthio)-5-(4-fluorophenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6084891.png)
![methyl 4-{[4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoyl]amino}benzoate](/img/structure/B6084896.png)
![4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B6084902.png)

![(2,1,3-benzothiadiazol-5-ylmethyl)({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6084915.png)
![6-oxo-N-(4-pyridinylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6084923.png)
![2-[({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(methyl)amino]-1-phenylethanol](/img/structure/B6084930.png)